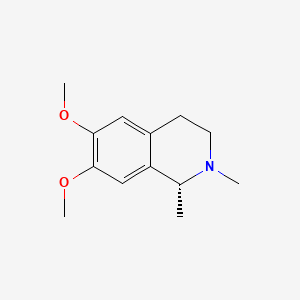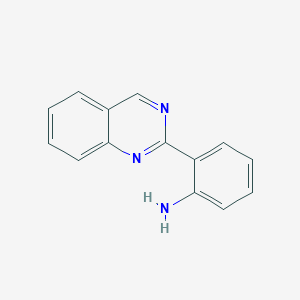
(4-Iodo-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ヨード-1H-ピロール-2-イル)メタノールは、分子式C5H6INOの有機化合物です。これは、ピロールの誘導体であり、ピロールは窒素原子を1つ含む5員環芳香族複素環です。4位にヨウ素原子、2位にヒドロキシメチル基が存在することは、この化合物をユニークなものとし、様々な研究分野で注目されています。
2. 製法
合成ルートと反応条件: (4-ヨード-1H-ピロール-2-イル)メタノールの合成は、通常、ピロール誘導体のヨウ素化に続いてヒドロキシメチル基を導入することで行われます。一般的な方法の1つは、4-ヨードピロールを塩基性条件下でホルムアルデヒドと反応させて、目的の生成物を得る方法です。
工業生産方法: (4-ヨード-1H-ピロール-2-イル)メタノールの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ピロール誘導体のヨウ素化とそれに続く官能基化を大規模に行うことです。反応条件は、高い収率と純度を確保するために最適化され、多くの場合、制御された温度と圧力条件を伴います。
反応の種類:
酸化: (4-ヨード-1H-ピロール-2-イル)メタノールは酸化反応を起こして、対応するアルデヒドまたはカルボン酸を形成することができます。
還元: この化合物は還元されてヨウ素原子が除去され、より単純なピロール誘導体が得られます。
置換: ヨウ素原子は、求核置換反応によって他の官能基に置換することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬を酸性条件で使用します。
還元: パラジウム触媒の存在下で水素ガスを使用します。
置換: アジ化ナトリウムやチオールなどの求核試薬を穏やかな加熱条件で使用します。
主要な生成物:
酸化: 4-ホルミル-1H-ピロール-2-イルメタノールまたは4-カルボキシ-1H-ピロール-2-イルメタノールの生成。
還元: 1H-ピロール-2-イルメタノールの生成。
置換: 使用される求核試薬に応じて、4-置換ピロール誘導体の生成。
4. 科学研究における用途
(4-ヨード-1H-ピロール-2-イル)メタノールは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗癌性など、潜在的な生物学的活性が研究されています。
医学: 特に新規治療薬の設計における薬物開発における役割が調査されています。
産業: 特定の特性を持つ特殊化学薬品や材料の生産に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodo-1H-pyrrol-2-yl)methanol typically involves the iodination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 4-iodopyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination and subsequent functionalization of pyrrole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the iodine atom, yielding simpler pyrrole derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiols under mild heating.
Major Products:
Oxidation: Formation of 4-formyl-1H-pyrrole-2-ylmethanol or 4-carboxy-1H-pyrrole-2-ylmethanol.
Reduction: Formation of 1H-pyrrol-2-ylmethanol.
Substitution: Formation of 4-substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Iodo-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
(4-ヨード-1H-ピロール-2-イル)メタノールの作用機序は、主に生物学的標的との相互作用に依存します。ヨウ素原子とヒドロキシメチル基は、その結合親和性と反応性に重要な役割を果たします。この化合物は、酵素や受容体と相互作用し、その活性を調節し、様々な生物学的効果をもたらす可能性があります。特定の経路と分子標的は、現在も調査中であり、その正確なメカニズムを解明することを目的とした研究が進行中です。
類似の化合物:
- (4-ブロモ-1H-ピロール-2-イル)メタノール
- (4-クロロ-1H-ピロール-2-イル)メタノール
- (4-フルオロ-1H-ピロール-2-イル)メタノール
比較: (4-ヨード-1H-ピロール-2-イル)メタノールは、ヨウ素原子の存在によりユニークであり、そのハロゲン化対応物と比較して、独特の反応性と生物学的活性を示します。ヨウ素の原子半径が大きく、電気陰性度が高いことから、この化合物の化学的挙動に影響を与え、合成や研究において特定の用途に適したものになります。
類似化合物との比較
- (4-Bromo-1H-pyrrol-2-yl)methanol
- (4-Chloro-1H-pyrrol-2-yl)methanol
- (4-Fluoro-1H-pyrrol-2-yl)methanol
Comparison: (4-Iodo-1H-pyrrol-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.
特性
分子式 |
C5H6INO |
|---|---|
分子量 |
223.01 g/mol |
IUPAC名 |
(4-iodo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6INO/c6-4-1-5(3-8)7-2-4/h1-2,7-8H,3H2 |
InChIキー |
NPHFVBYTCILNEC-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=C1I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)
![2-Chloronaphtho[2,3-d]thiazole](/img/structure/B11882958.png)
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)




